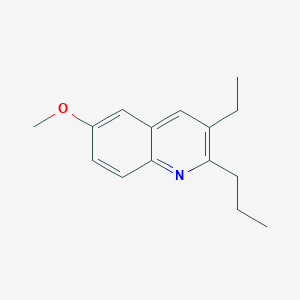
3-Ethyl-6-methoxy-2-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-methoxy-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C15H19NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an ethyl group at the 3-position, a methoxy group at the 6-position, and a propyl group at the 2-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-2-propylquinoline typically involves the reaction of aniline derivatives with aldehydes under acidic or basic conditions. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed to introduce the substituents at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-6-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Nitroquinolines, halogenated quinolines (substitution)
Applications De Recherche Scientifique
3-Ethyl-6-methoxy-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of dyes, agrochemicals, and luminescent materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-methoxy-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
2-Propylquinoline: Lacks the ethyl and methoxy substituents.
6-Methoxyquinoline: Lacks the ethyl and propyl substituents.
Uniqueness: 3-Ethyl-6-methoxy-2-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methoxy, and propyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs .
Propriétés
Numéro CAS |
3299-44-3 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
3-ethyl-6-methoxy-2-propylquinoline |
InChI |
InChI=1S/C15H19NO/c1-4-6-14-11(5-2)9-12-10-13(17-3)7-8-15(12)16-14/h7-10H,4-6H2,1-3H3 |
Clé InChI |
VVVNOWAJUVRIRG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C2C=C(C=CC2=N1)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


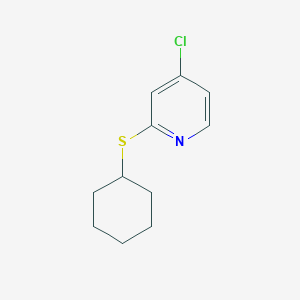


![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)
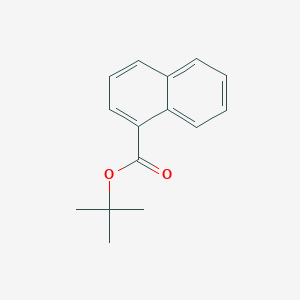
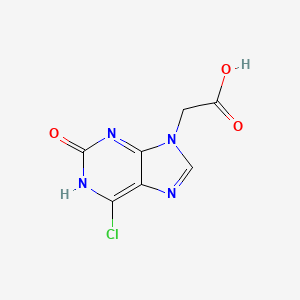


![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

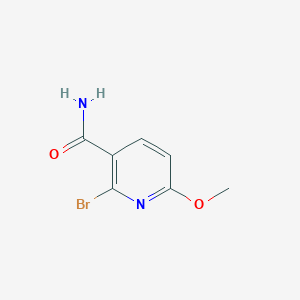
![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
![(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol](/img/structure/B11878812.png)
